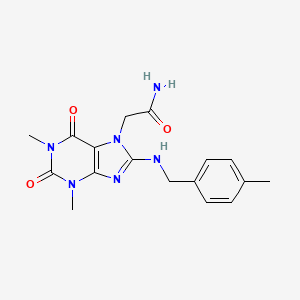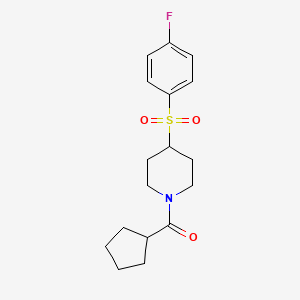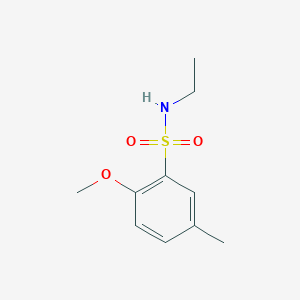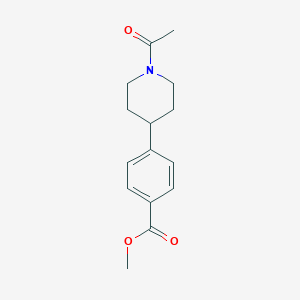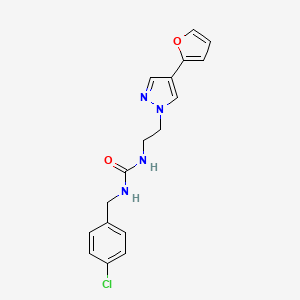
1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. It has been found to reduce inflammation, pain, and fever. It has also been reported to have anxiolytic and antidepressant effects. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea in lab experiments is its potential as a multi-targeted agent. It has been found to exhibit a range of activities, including anti-inflammatory, analgesic, antipyretic, anxiolytic, and antidepressant effects. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea. One direction is to investigate its potential as a treatment for various inflammatory and neurological disorders. Another direction is to explore its potential as an anticancer agent. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-chlorobenzylamine with 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea in the presence of a catalyst such as p-toluenesulfonic acid to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been studied for its effects on the central nervous system, such as its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-15-5-3-13(4-6-15)10-20-17(23)19-7-8-22-12-14(11-21-22)16-2-1-9-24-16/h1-6,9,11-12H,7-8,10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDFNQROYTJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



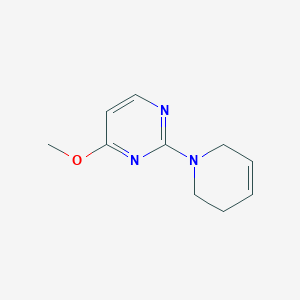
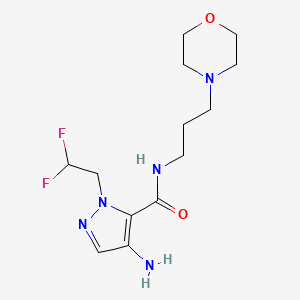
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)
